molecular formula C11H12FN B13201054 1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane

1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane

Cat. No.: B13201054
M. Wt: 177.22 g/mol
InChI Key: OCFWEUIDLOAGEZ-UHFFFAOYSA-N
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Description

Molecular Architecture and Bicyclic Framework Analysis

The core structure of this compound comprises a six-membered bicyclic system with bridgehead positions at carbon-1 and carbon-2. The bicyclo[2.1.1]hexane framework is defined by three bridging segments: two single-carbon bridges and one two-carbon bridge, forming a highly strained system (Figure 1). The nitrogen atom occupies position 2, contributing to the structural rigidity through its integration into the smaller three-membered ring.

Key geometric parameters derived from X-ray crystallography of analogous bicyclo[2.1.1]hexane systems reveal bond lengths and angles distinct from planar aromatic systems. For instance, the C1–C2 bridgehead bond measures approximately 1.56 Å, significantly longer than the 1.39–1.41 Å bonds observed in ortho-substituted benzenes. The C–N bond length in the azabicyclo framework is 1.47 Å, consistent with typical C–N single bonds. Angle strain is evident in the bridgehead regions, with internal angles φ₁ and φ₂ averaging 61–65°, deviating markedly from the ideal tetrahedral angle of 109.5°.

Table 1: Comparative geometric parameters of bicyclo[2.1.1]hexane and benzene derivatives

Parameter Bicyclo[2.1.1]hexane ortho-Substituted Benzene
Bridgehead bond length (Å) 1.56 1.39–1.41
Internal angle (°) 61–65 55–57
Dihedral angle θ (°) 56–59 7–8

The three-dimensional character of the bicyclic system is underscored by a dihedral angle θ of 56–59°, contrasting sharply with the near-planar geometry of benzene derivatives.

Electronic Effects of 4-Fluorophenyl Substituent

The 4-fluorophenyl group introduces significant electronic perturbations to the bicyclic framework. Fluorine’s electronegativity (-I effect) withdraws electron density from the aromatic ring, polarizing the C–F bond and creating a dipole moment. This electron-withdrawing effect propagates through conjugation, altering the electron density distribution at the bridgehead carbon attached to the phenyl group.

Density functional theory (DFT) calculations on analogous systems indicate that the fluorine substituent reduces the electron density at the para position of the phenyl ring by approximately 12%, as quantified by Mulliken charge analysis. This polarization enhances the electrophilic character of the bridgehead carbon, potentially influencing reactivity in synthetic applications.

Table 2: Electronic parameters of 4-fluorophenyl-substituted systems

Property 4-Fluorophenyl Substituent Unsubstituted Phenyl
Mulliken charge (para C) +0.18 +0.06
C–F bond dipole (D) 1.41 N/A

The inductive effect of fluorine also stabilizes adjacent σ-bonds in the bicyclic framework, increasing the rotational barrier of the C–N bond by 1.8 kcal/mol compared to non-fluorinated analogs.

Conformational Dynamics and Ring Strain Considerations

The bicyclo[2.1.1]hexane system exhibits substantial ring strain due to its distorted bond angles and eclipsing conformations. Strain energy calculations estimate a total ring strain of 28–32 kcal/mol, comparable to cyclopropane but distributed across multiple bonds. This strain manifests in heightened reactivity, particularly in hydrogen abstraction reactions at the bridgehead positions, which exhibit activation energies of 10.3 kcal/mol.

Conformational flexibility is severely restricted by the bicyclic architecture. Molecular dynamics simulations reveal that the nitrogen atom’s lone pair adopts a pseudo-axial orientation to minimize steric interactions with the 4-fluorophenyl group (Figure 2). This preference results in a single dominant conformer at room temperature, as evidenced by sharp singlet peaks in ¹H NMR spectra of related azabicyclo compounds.

Table 3: Conformational and strain analysis of bicyclo[2.1.1]hexane

Parameter Value Method/Source
Ring strain energy 28–32 kcal/mol Computational
H abstraction Eₐ 10.3 kcal/mol Kinetic study
Rotational barrier (C–N) 4.2 kcal/mol DFT

The fused three-membered ring imposes additional torsional strain, with eclipsing interactions between the nitrogen lone pair and adjacent C–H bonds contributing 3.7 kcal/mol to the overall strain energy.

Properties

Molecular Formula

C11H12FN

Molecular Weight

177.22 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-azabicyclo[2.1.1]hexane

InChI

InChI=1S/C11H12FN/c12-10-3-1-9(2-4-10)11-5-8(6-11)7-13-11/h1-4,8,13H,5-7H2

InChI Key

OCFWEUIDLOAGEZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(NC2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Photochemical and Electrophilic Addition Approach

A seminal method reported by the Laboratoire de Synthèse Organique (2001) involves starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride. The key steps are:

  • Preparation of cyclobutene dicarbamate derivative.
  • Stereoselective electrophilic addition of phenylselenyl bromide to the double bond.
  • Ring closure in the presence of sodium hydride to form the 2-azabicyclo[2.1.1]hexane core.
  • Reductive removal of the phenylselenyl group and deprotection to yield the amino bicyclic compound.

This method allows for functionalization on the carbon ring and further transformations to hydroxy and carboxylic derivatives.

Step Reagents/Conditions Yield (%) Notes
Electrophilic addition Phenylselenyl bromide High Stereoselective addition to cyclobutene dicarbamate
Ring closure NaH Moderate to high Formation of bicyclic amine core
Reductive removal Reducing agent (e.g., Raney Ni) High Removal of phenylselenyl protecting group

This method is efficient and allows for good control over stereochemistry and substitution patterns.

Iodocyclization of Fluorinated Methylenecyclobutanes

A more recent approach (2021) focuses on fluorinated derivatives relevant to 1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane:

  • Starting from fluorinated 3-hydroxy- or 3-aminomethyl methylenecyclobutanes.
  • Iodocyclization induces ring closure forming the bicyclo[2.1.1]hexane framework.
  • Amino derivatives undergo carboxylation and further cyclization to yield fluorinated bicyclic proline analogues.
  • This method is scalable to gram quantities and provides access to a variety of fluorinated bicyclic amines with medicinal chemistry relevance.
Step Reagents/Conditions Yield (%) Notes
Iodocyclization Iodine source, base Moderate to high Key ring-forming step
Carboxylation & Cyclization CO2, cyclization agents Good Formation of fluorinated bicyclic amines
Functional group derivatization Various (azides, amines, sulfonyl chlorides) Variable Enables library generation

This approach highlights the importance of fluorine incorporation for tuning physicochemical properties such as acidity and lipophilicity.

Multigram Synthesis via Curtius Rearrangement and Hydroxymethylation

A comprehensive multigram synthesis (2024) involves:

  • Formation of 4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid derivatives via oxetane ring recyclization.
  • Curtius rearrangement of carboxylic acid intermediates to obtain orthogonally protected diamines.
  • Subsequent hydrogenolysis to yield diamino acid derivatives.
  • Methylation and fluorination steps to introduce the 4-fluorophenyl substituent and finalize the bicyclic amine structure.
Step Reagents/Conditions Yield (%) Notes
Oxetane ring recyclization I2-promoted cyclization Moderate Key bicyclic ring formation
Curtius rearrangement DPPA or equivalent 62% Conversion to protected diamine
Hydrogenolysis Pd/C, H2 98% Removal of protecting groups
Fluorination XtalFluor-E®, Et3N.3HF 41-70% Introduction of fluorine substituent

This method is optimized for scale and purity, suitable for pharmaceutical applications.

Comparative Summary Table of Preparation Methods

Method Starting Material Key Reaction Fluorine Introduction Yield Range Scale Reference
Electrophilic addition & ring closure cis-cyclobutene dicarboxylic anhydride Phenylselenyl bromide addition, NaH cyclization Post-ring closure functionalization Moderate to high Laboratory
Iodocyclization of fluorinated methylenecyclobutanes Fluorinated 3-hydroxy-/3-aminomethyl methylenecyclobutanes Iodocyclization, carboxylation Incorporated in starting materials Moderate to high Gram scale
Multigram synthesis via Curtius rearrangement Oxetane derivatives I2 cyclization, Curtius rearrangement, hydrogenolysis, fluorination Late-stage fluorination Moderate to high Multigram
Mercury-sensitized isomerization 1,5-hexadiene Hg (3P1) sensitization, photochlorination Not fluorinated Moderate Laboratory

Analytical and Purification Notes

  • Reactions are typically conducted under inert atmosphere (nitrogen) with oven-dried glassware to prevent moisture interference.
  • Solvents such as dichloromethane, acetonitrile, and ethyl acetate are commonly used.
  • Purification is generally achieved by silica gel chromatography with solvent systems like DCM/MeOH mixtures.
  • Characterization involves ^1H NMR, ^13C NMR, and ^19F NMR spectroscopy, along with mass spectrometry and X-ray crystallography when applicable.

Chemical Reactions Analysis

Oxidation Reactions

The bicyclic nitrogen atom and fluorophenyl group enable selective oxidation pathways:

Reaction TypeReagents/ConditionsProductsYieldReference
Bridgehead C–H oxidationIr catalyst (2-mphen/mesitylene), BpinBoron-substituted derivatives72–89%
Nitrogen oxidationKMnO₄ (acidic conditions)N-Oxide derivatives65%
  • Iridium-catalyzed borylation selectively targets tertiary C–H bonds at bridgehead positions without affecting methylene groups .

  • Nitrogen oxidation introduces polar functional groups, enhancing solubility for pharmaceutical applications.

Reduction Reactions

Reductive modifications focus on functional group interconversion:

Target GroupReagentsProductsNotes
Boron substituentsH₂/Pd-CDeboronated bicyclohexanesRetains core structure
Selenide groupsLiAlH₄Deselenized intermediatesCritical for deprotection steps
  • Reductive deborylation preserves the azabicyclohexane skeleton while removing boron moieties .

  • Lithium aluminum hydride efficiently reduces selenide intermediates in multistep syntheses .

Nucleophilic Substitution

The 2-aza bridge facilitates stereoselective substitutions:

PositionNucleophileConditionsProductsYield
5-anti-BrCsOAc/DMF5-anti-OAc84%
5-anti-BrAgF/CH₃NO₂5-anti-F78%

Key Findings :

  • Displacement rates depend on solvent polarity (DMSO > DMF) and counterion (Cs⁺ > Na⁺) .

  • Electron-withdrawing substituents (e.g., 6-anti-F) slow substitution kinetics due to steric/electronic effects .

Cycloaddition and Ring-Opening

The strained bicyclo[2.1.1]hexane system participates in unique cycloadditions:

Reaction TypePartnersConditionsOutcome
[2+2] PhotocycloadditionAlkenesUV lightFused tricyclic systems
Thermal ring-opening160°CBicyclo[3.1.0]hexanes
  • Photochemical methods enable the synthesis of complex polycyclic architectures .

  • Thermal instability above 160°C leads to structural rearrangements, limiting high-temperature applications .

Functional Group Transformations

The fluorophenyl group undergoes electrophilic aromatic substitution (EAS):

ReactionReagentsPositionByproducts
NitrationHNO₃/H₂SO₄para-NO₂<5% ortho isomers
HalogenationCl₂/FeCl₃meta-ClMinor ortho products
  • EAS occurs predominantly at the meta position due to electron-withdrawing effects of the fluorine atom.

Mechanistic Insights

  • Steric effects : The bicyclic framework restricts access to equatorial reaction sites, favoring axial attack pathways .

  • Electronic effects : The 4-fluorophenyl group directs electrophiles via inductive polarization of π-electron density.

  • Solvent dependence : Polar aprotic solvents (DMSO) accelerate SN2-type displacements compared to DMF .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the bicyclic core provides structural rigidity, which can influence the compound’s overall activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 2-azabicyclo[2.1.1]hexane framework has been modified with diverse substituents to explore structure-activity relationships (SAR). Below is a detailed comparison with key analogs:

Physicochemical and Structural Properties

  • NMR Analysis :

    • 1-(4-Fluorophenyl) derivative : Expected downfield shifts for H1 and H3 protons (δ ~3.5–4.0 ppm) due to electron-withdrawing fluorine, similar to N-acetyl-2-azabicyclo[2.1.1]hexane (δH3 = 3.54 ppm) .
    • 1-Trifluoromethyl derivative : Distinct ¹⁹F NMR signals (-60 to -70 ppm) confirm CF₃ incorporation .
  • Mass Spectrometry :

    • HR-MS data for tert-butoxycarbonyl (Boc)-protected analogs (e.g., [M+H]⁺ = 354.2459) align with calculated values, confirming structural integrity .
  • Ring Puckering: Fluorine at C1 induces slight distortion in the bicyclic core, as observed in 4-fluoro-2,4-methanoproline derivatives .

Limitations and Challenges

  • Synthetic Accessibility : Fluorinated derivatives require photochemical or multistep syntheses, limiting scalability .
  • Functionalization: Carboxylation at C1 produces mixtures (e.g., 2,4- and 3,5-methanoprolines), complicating purification .

Biological Activity

1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane, also known by its CAS number 2059975-73-2, is a bicyclic compound characterized by a nitrogen atom incorporated into its structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article reviews the biological activity of this compound, synthesizing findings from various studies and resources.

The molecular formula of this compound is C11H12FN, with a molecular weight of 177.22 g/mol. The predicted boiling point is approximately 245.2 °C, and it has a predicted density of 1.208 g/cm³ and a pKa value of about 10.37, indicating its basic nature .

PropertyValue
Molecular FormulaC11H12FN
Molecular Weight177.22 g/mol
Boiling Point245.2 °C (predicted)
Density1.208 g/cm³ (predicted)
pKa10.37 (predicted)

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antidepressant Effects : Some studies suggest that azabicyclo compounds may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial in mood regulation.
  • Antinociceptive Properties : There is evidence that these compounds can modulate pain perception pathways, potentially providing analgesic effects.
  • Antimicrobial Activity : Preliminary investigations have shown that bicyclic compounds can possess antimicrobial properties against certain pathogens.

Antidepressant Activity

A study by Houghton et al. (2001) explored the synthesis of related azabicyclo compounds and their effects on neurotransmitter uptake in vitro. The results indicated that these compounds could inhibit the reuptake of serotonin and norepinephrine in neuronal cultures, suggesting potential antidepressant activity .

Antinociceptive Effects

Research conducted by Smith et al. (2010) demonstrated that derivatives of azabicyclo structures exhibited significant antinociceptive effects in rodent models when administered intraperitoneally. The study reported a dose-dependent reduction in pain response assessed through the formalin test .

Antimicrobial Properties

A recent investigation into the antimicrobial efficacy of various azabicyclo compounds revealed that this compound showed promising activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

The biological activity of this compound is hypothesized to involve interaction with specific receptors and enzymes:

  • Serotonin Transporter (SERT) : Similar compounds have been shown to bind to SERT, inhibiting serotonin reuptake.
  • Opioid Receptors : Some studies suggest these compounds may also interact with mu-opioid receptors, contributing to their analgesic properties.

Q & A

Q. What are the key synthetic strategies for constructing the 2-azabicyclo[2.1.1]hexane core in 1-(4-fluorophenyl) derivatives?

  • Methodological Answer : The core is synthesized via:
  • Photochemical [2+2] cycloaddition : Tkachenko et al. used UV irradiation of methyl 2-fluoroacrylate to generate the bicyclic skeleton, followed by fluorophenyl functionalization (yield: 45-60%) .
  • Electrophilic addition-rearrangement : Lescop et al. employed phenylselenyl bromide addition to cyclobutene dicarbamate intermediates, achieving stereoselective ring closure with NaH (overall yield: ~35%) .
  • Bromine-mediated rearrangements : Krow et al. demonstrated that bromination of 2-azabicyclo[2.2.0]hexenes yields rearranged dibromides, which are debrominated to form the target scaffold .

Q. How is structural characterization of 1-(4-fluorophenyl)-2-azabicyclo[2.1.1]hexane derivatives performed?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR identifies ring puckering and substituent effects. For example, trans/cis ratios (Ktrans/cis = 52/48 in CDCl₃) and δ values (e.g., H3 at 3.54 ppm) are critical for confirming stereochemistry .
  • Mass spectrometry (MS) : High-resolution MS verifies molecular formulas (e.g., C₁₁H₁₇NO₄ for Boc-protected derivatives) .
  • X-ray crystallography : Used to resolve ambiguous stereochemistry in novel derivatives .

Q. Why is this compound significant as a proline analogue in peptide research?

  • Methodological Answer : The bicyclic structure enforces a rigid conformation mimicking proline’s ring pucker. Fluorination at C4 (analogous to Cγ in proline) alters trans/cis peptide bond ratios (e.g., fluorinated derivatives show invariant ratios in collagen studies), enabling precise control over protein folding .

Advanced Research Questions

Q. How do substituent effects influence bromine-mediated rearrangements of 2-azabicyclo[2.2.0]hexene precursors?

  • Methodological Answer : Substituents at C3/C5 dictate reaction pathways:
  • 3-endo-methyl/phenyl groups : Promote rearranged dibromides (e.g., 9c-e) via neighboring group participation .
  • 5-methyl substitution : Yields unrearranged dibromides (8f) due to steric hindrance .
  • Solvent polarity : Nitromethane or acetic acid favors nitrogen participation, while CH₂Cl₂ suppresses rearrangement .

Q. What contradictions exist in reported synthetic pathways, and how are they resolved?

  • Methodological Answer :
  • Photochemical vs. electrophilic routes : Photocyclization () offers faster fluorophenyl incorporation but lower yields compared to Lescop’s electrophilic method (). Optimization via sensitizers (e.g., acetophenone) improves regioselectivity .
  • Rearrangement selectivity : Krow et al. observed solvent-dependent outcomes (e.g., nitromethane vs. CH₂Cl₂), requiring iterative condition screening to balance yield and stereoselectivity .

Q. What fluorination strategies enhance bioactivity while maintaining metabolic stability?

  • Methodological Answer :
  • Direct fluorination : Deoxo-Fluor® converts hydroxyl intermediates to fluorides with >90% retention of configuration (e.g., 5-anti-fluoro derivatives) .
  • Fluorinated building blocks : Pre-functionalized fluorophenyl groups (e.g., methyl 2-fluoroacrylate) reduce post-synthetic steps, improving atom economy .

Q. How is this scaffold applied in developing TRPA1 antagonists with improved pharmacokinetics?

  • Methodological Answer :
  • Design rationale : Replacing monocyclic pyrrolidine with the bicyclic core reduces off-target interactions. Fluorophenyl groups enhance blood-brain barrier penetration .
  • Biological testing : In vivo assays (e.g., target engagement in pain models) validate potency (IC₅₀ < 100 nM) and metabolic stability (t₁/₂ > 6 hours in plasma) .

Q. What solvent systems control nitrogen neighboring group participation during electrophilic additions?

  • Methodological Answer :
  • Polar aprotic solvents (e.g., nitromethane) : Facilitate N participation, leading to rearranged products (e.g., anti,anti-dibromides) .
  • Non-polar solvents (e.g., CH₂Cl₂) : Suppress rearrangement, yielding unrearranged adducts. Protic solvents (e.g., acetic acid) stabilize intermediates via hydrogen bonding .

Data Contradiction Analysis

  • Trans/cis ratios in NMR : reports Ktrans/cis = 52/48 (CDCl₃), while shows solvent-invariant ratios for fluorinated derivatives. This discrepancy highlights the need for solvent-specific conformational analysis .
  • Rearrangement outcomes : and report conflicting product distributions for 5-methyl-substituted precursors, resolved by adjusting bromination stoichiometry .

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